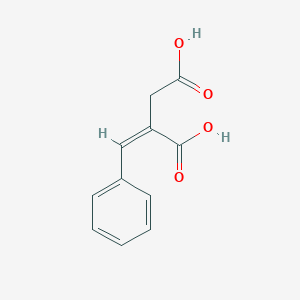

![molecular formula C15H19N2O+ B286502 2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium](/img/structure/B286502.png)

2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium, also known as A23187, is a calcium ionophore that is widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating cellular processes and signaling pathways. In

Wissenschaftliche Forschungsanwendungen

2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium has a wide range of applications in scientific research. It is commonly used as a tool for investigating calcium signaling pathways in cells, as it can selectively transport calcium ions across cell membranes. This compound has also been used to study the role of calcium in various cellular processes, including cell proliferation, apoptosis, and gene expression. 2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium has also been used in studies of ion transport mechanisms, as well as in the development of calcium-sensitive fluorescent probes for imaging cellular calcium levels.

Wirkmechanismus

2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium acts as a calcium ionophore, meaning that it can selectively transport calcium ions across cell membranes. The compound binds to calcium ions, forming a complex that is able to cross the membrane. Once inside the cell, the complex dissociates, releasing the calcium ions into the cytoplasm. This results in an increase in intracellular calcium levels, which can activate various signaling pathways and cellular processes.

Biochemical and Physiological Effects:

The increase in intracellular calcium levels induced by 2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium can have a variety of biochemical and physiological effects. For example, it can activate calcium-dependent enzymes, such as protein kinase C and calmodulin-dependent protein kinase. This can lead to changes in gene expression, cell proliferation, and apoptosis. 2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium has also been shown to induce the release of neurotransmitters from neurons, as well as to stimulate insulin secretion from pancreatic beta cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium has several advantages as a tool for scientific research. It is highly selective for calcium ions, allowing for precise manipulation of intracellular calcium levels. It is also easy to use, as it can be added directly to cell cultures or injected into animals. However, there are also some limitations to its use. 2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium can be toxic to cells at high concentrations, and it can also induce non-specific effects by disrupting membrane integrity. Additionally, its effects can be difficult to interpret, as they may be influenced by other factors, such as the presence of other ions or the activity of other signaling pathways.

Zukünftige Richtungen

There are many potential future directions for research on 2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium. One area of interest is in the development of new calcium-sensitive fluorescent probes for imaging intracellular calcium levels. Another area of interest is in the use of 2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium in the study of calcium signaling in disease states, such as cancer or neurodegenerative disorders. Finally, there is also potential for the development of new calcium ionophores with improved selectivity and reduced toxicity. Overall, 2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium is a valuable tool for investigating calcium signaling pathways and has many potential applications in scientific research.

Synthesemethoden

The synthesis of 2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium involves several steps, starting with the reaction of 2-nitrobenzaldehyde with tert-butylamine to form 2-tert-butylamino-1-nitroethene. This compound is then reduced with sodium borohydride to form 2-tert-butylamino-1-nitroethane. The final step involves the reaction of 2-tert-butylamino-1-nitroethane with isoquinoline and trifluoroacetic acid to form 2-[2-(tert-butylamino)-2-oxoethyl]isoquinolinium.

Eigenschaften

Molekularformel |

C15H19N2O+ |

|---|---|

Molekulargewicht |

243.32 g/mol |

IUPAC-Name |

N-tert-butyl-2-isoquinolin-2-ium-2-ylacetamide |

InChI |

InChI=1S/C15H18N2O/c1-15(2,3)16-14(18)11-17-9-8-12-6-4-5-7-13(12)10-17/h4-10H,11H2,1-3H3/p+1 |

InChI-Schlüssel |

VNTSHPBSQFHOMX-UHFFFAOYSA-O |

SMILES |

CC(C)(C)NC(=O)C[N+]1=CC2=CC=CC=C2C=C1 |

Kanonische SMILES |

CC(C)(C)NC(=O)C[N+]1=CC2=CC=CC=C2C=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)oxy]-1,2-propanediol](/img/structure/B286419.png)

![N-[(4-methylphenyl)methyl]-7H-purin-6-amine](/img/structure/B286420.png)

![3-(Diphenylmethylene)-1-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}-2,4-pyrrolidinedione](/img/structure/B286422.png)

![3-(9H-fluoren-9-ylidene)-1-{4-[4-(2-methylphenyl)-1-piperazinyl]butyl}-2,4-pyrrolidinedione](/img/structure/B286423.png)

![2-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286427.png)

![2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286428.png)

![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286429.png)

![2-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286430.png)

![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286433.png)

![2-[4-(4-phenyl-1-piperazinyl)butyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286436.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286439.png)

![2-[2-(4-{4-nitrophenyl}-1-piperazinyl)ethyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286440.png)

![2-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286441.png)